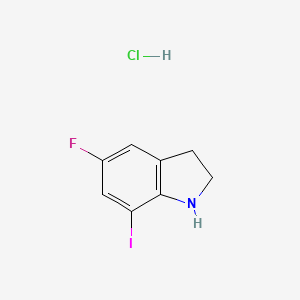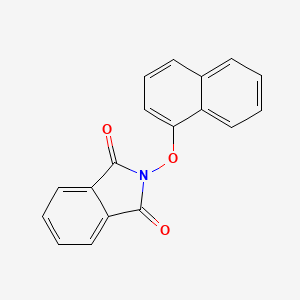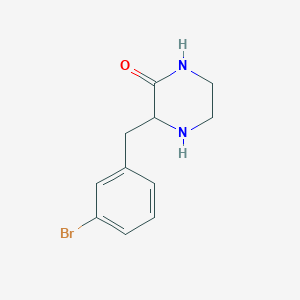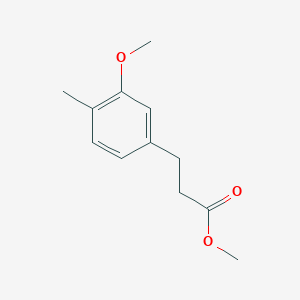
Methyl 3-(3-methoxy-4-methylphenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(3-methoxy-4-methylphenyl)propanoate is an organic compound with the molecular formula C11H14O3. It is a methyl ester derivative of 3-(3-methoxy-4-methylphenyl)propanoic acid. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 3-(3-methoxy-4-methylphenyl)propanoate can be synthesized through the esterification of 3-(3-methoxy-4-methylphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl 3-(3-methoxy-4-methylphenyl)propanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 3-(3-methoxy-4-methylphenyl)propanoic acid or ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Methyl 3-(3-methoxy-4-methylphenyl)propanoate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.
Mécanisme D'action
The mechanism of action of methyl 3-(3-methoxy-4-methylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic activities.
Comparaison Avec Des Composés Similaires
- Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate
- Methyl 3-(4-methoxyphenyl)propanoate
- Methyl 3-(4-methylphenyl)propanoate
Comparison: Methyl 3-(3-methoxy-4-methylphenyl)propanoate is unique due to its specific substitution pattern on the aromatic ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as melting point and solubility, and distinct interactions in chemical and biological systems.
Propriétés
Formule moléculaire |
C12H16O3 |
|---|---|
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
methyl 3-(3-methoxy-4-methylphenyl)propanoate |
InChI |
InChI=1S/C12H16O3/c1-9-4-5-10(8-11(9)14-2)6-7-12(13)15-3/h4-5,8H,6-7H2,1-3H3 |
Clé InChI |
LATKVTCQYMRXRU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)CCC(=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


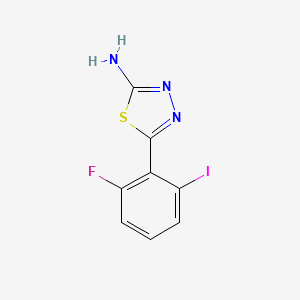
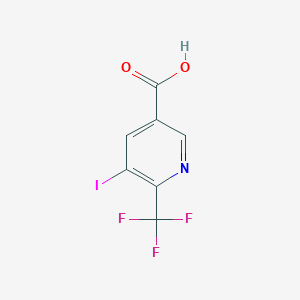
![1-[4-(Trifluoromethoxy)benzyl]azetidine](/img/structure/B13680923.png)

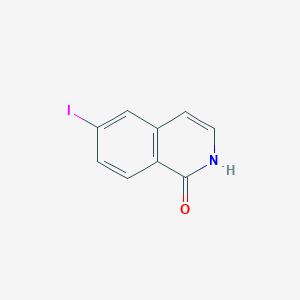
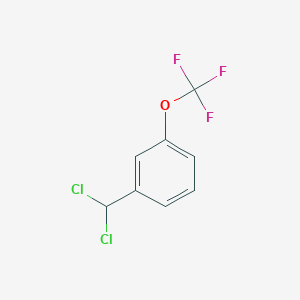

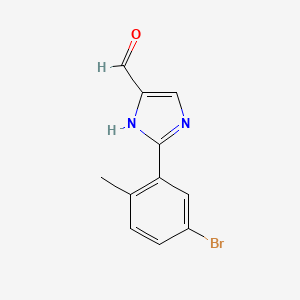
![8-Methoxypyrido[3,4-d]pyrimidine](/img/structure/B13680947.png)
![[5-(2-Ethoxyphenyl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13680948.png)

